(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one
CAS No.: 2287248-96-6
Cat. No.: VC5851360
Molecular Formula: C6H10N2O
Molecular Weight: 126.159
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287248-96-6 |
|---|---|
| Molecular Formula | C6H10N2O |
| Molecular Weight | 126.159 |
| IUPAC Name | (1R,6S)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one |
| Standard InChI | InChI=1S/C6H10N2O/c1-8-5-2-4(5)7-3-6(8)9/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1 |
| Standard InChI Key | IKSTXALZXPOIQI-CRCLSJGQSA-N |
| SMILES | CN1C2CC2NCC1=O |
Introduction
Structural Characteristics and Stereochemical Considerations
The core architecture of (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one consists of a bicyclo[4.1.0]heptane scaffold – a seven-membered ring system fused to a cyclopropane moiety. Key structural features include:
Bicyclic Framework and Substituent Positioning
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Ring system: The bicyclo[4.1.0]heptane framework creates significant steric strain due to the fused cyclopropane ring, which influences both reactivity and conformational flexibility .
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Nitrogen placement: The 2,5-diaza configuration positions nitrogen atoms at bridgehead positions, creating a rigid tertiary amine system .
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Functional groups: A methyl group at C2 and ketone at C3 introduce distinct electronic and steric effects (Figure 1).
Table 1: Comparative molecular features of related diazabicycloheptanes
Stereochemical Configuration
The (1R,6S) designation indicates specific spatial arrangements:
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C1 stereocenter: R-configuration influences nitrogen lone pair orientation
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C6 position: S-configuration affects cyclopropane ring strain distribution
This stereochemistry likely impacts molecular recognition processes in biological systems .
Synthetic Approaches and Challenges
While no explicit synthesis for (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one appears in available literature, established methods for related diazabicycloheptanes suggest viable pathways:
Core Ring Formation Strategies
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Cyclopropanation reactions: Transition metal-catalyzed [2+1] cycloadditions to construct the strained bicyclic system .
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Ring-closing metathesis: For forming medium-sized rings prior to cyclopropane fusion.
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Intramolecular alkylation: To establish the bridged amine structure (Figure 2) .
Key synthetic challenges:
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Managing ring strain during cyclopropane formation
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Controlling stereochemistry at bridgehead positions
Physicochemical Properties and Stability
Predicted properties based on structural analogs and computational modeling:
Table 2: Estimated physicochemical parameters
| Property | Value/Range | Method of Estimation |
|---|---|---|
| LogP | 0.8-1.2 | XLogP3-AA |
| Water solubility | 10-50 mg/mL | ESOL |
| pKa (amine) | 8.2-9.1 | ChemAxon |
| Melting point | 120-145°C | MPO-based prediction |
The ketone moiety enhances polarity compared to non-oxygenated analogs , while the methyl group contributes to hydrophobic interactions.
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